2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol
CAS No.: 405278-08-2
Cat. No.: VC5600497
Molecular Formula: C5H8N4O3
Molecular Weight: 172.144
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405278-08-2 |
---|---|
Molecular Formula | C5H8N4O3 |
Molecular Weight | 172.144 |
IUPAC Name | 2-(5-amino-4-nitroimidazol-1-yl)ethanol |
Standard InChI | InChI=1S/C5H8N4O3/c6-4-5(9(11)12)7-3-8(4)1-2-10/h3,10H,1-2,6H2 |
Standard InChI Key | GNYVILNGCXVJGC-UHFFFAOYSA-N |
SMILES | C1=NC(=C(N1CCO)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is C₅H₈N₄O₃, with a calculated molecular weight of 172.14 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is functionalized at position 1 with a hydroxyethyl group (-CH₂CH₂OH), while positions 4 and 5 bear nitro (-NO₂) and amino (-NH₂) groups, respectively .
Structural Comparison with Analogous Compounds
The compound shares structural homology with two key analogs:
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2-(5-Nitro-1H-imidazol-4-yl)ethanamine (PubChem CID 135441538): Features a nitro group at position 5 and an ethanamine side chain .
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2-(5-Nitro-1H-imidazol-1-yl)ethanol (PubChem CID 3248693): Contains a nitro group at position 5 and a hydroxyethyl group at position 1 .
Table 1: Comparative Structural Properties
The presence of both electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups on adjacent ring positions creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .
Synthesis and Stability Considerations
Synthetic Pathways
While no direct synthesis routes for 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol are documented, analogous nitroimidazole syntheses suggest a multi-step approach:
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Imidazole Ring Formation: Cyclization of glyoxal with ammonia and formaldehyde under acidic conditions generates the imidazole core.
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Nitro Group Introduction: Electrophilic nitration at position 4 using nitric acid/sulfuric acid mixtures .
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Amination at Position 5: Reduction of a pre-existing nitro group or nucleophilic substitution, though steric and electronic factors may necessitate protective strategies for the hydroxyethyl group .
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Side Chain Functionalization: Alkylation of the imidazole nitrogen with 2-bromoethanol or ethylene oxide .
Stability Challenges
The proximity of -NO₂ and -NH₂ groups raises potential stability concerns:
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Intramolecular Redox Reactions: Nitro groups may oxidize adjacent amines, particularly under thermal or acidic conditions.
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Hydrolytic Sensitivity: The hydroxyethyl side chain could undergo esterification or oxidation if unprotected .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (DMSO-d₆, 400 MHz):
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δ 8.21 (s, 1H, H-2 imidazole)
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δ 6.95 (s, 2H, -NH₂)
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δ 4.35 (t, J=6.8 Hz, 2H, N-CH₂CH₂OH)
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δ 3.72 (t, J=6.8 Hz, 2H, CH₂OH)
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δ 5.32 (s, 1H, -OH)
¹³C NMR would show characteristic imidazole carbons at δ 135–150 ppm, with nitro and amino groups inducing significant deshielding .
Mass Spectrometry
Expected ESI-MS (positive mode):
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m/z 173.1 [M+H]⁺ (calculated for C₅H₉N₄O₃⁺)
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Fragment ions at m/z 156.1 (loss of -OH) and 128.0 (subsequent loss of CO) .
Organism | Predicted MIC (μg/mL) | Basis for Prediction |
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Clostridium difficile | 2–8 | Structural similarity to metronidazole |
Giardia lamblia | 4–16 | Enhanced solubility from -OH group |
Coordination Chemistry
The amino and hydroxyethyl groups enable metal chelation, suggesting applications in:
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